Product packaging for Ethylene thiourea(Cat. No.:CAS No. 1014-05-6)

Ethylene thiourea

Cat. No.: B089484
CAS No.: 1014-05-6
M. Wt: 102.16 g/mol
InChI Key: PDQAZBWRQCGBEV-UHFFFAOYSA-N
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Description

Overview of Ethylene (B1197577) Thiourea (B124793) within Organosulfur Chemistry

Ethylene thiourea, with the chemical formula C₃H₆N₂S, is classified as an N,N-disubstituted thiourea. wikipedia.org It is a white to pale-green crystalline solid with a faint amine-like odor. sourcezon.comnih.gov Within the realm of organosulfur chemistry, thioureas are a class of compounds characterized by the S=C(NR₂)₂ core structure. wikipedia.org ETU is specifically a cyclic thiourea. wikipedia.org

The synthesis of this compound is primarily achieved through the reaction of ethylenediamine (B42938) with carbon disulfide. wikipedia.orgsourcezon.comhpc-standards.com This process underscores a fundamental reaction pathway in organosulfur chemistry for creating cyclic thiourea structures. wikipedia.org The molecule exists in tautomeric forms, with the thione form being predominant in aqueous solutions. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₃H₆N₂S wikipedia.org
Molar Mass 102.16 g·mol⁻¹ sourcezon.com
Appearance White to pale-green crystalline solid sourcezon.comnih.gov
Melting Point 203 °C (397 °F; 476 K) wikipedia.org

Historical Context of Ethylenethiourea (B1671646) Studies

The first synthesis of this compound was documented in 1872 by Hofman, who produced the compound by reacting ethylene diamine with carbon disulfide. cdc.gov The primary industrial application of ETU emerged as a potent accelerator for the vulcanization of polychloroprene (Neoprene) and other elastomers in the rubber industry. cdc.goviarc.frchemicalbook.com Commercial production in the United States was first reported in 1951. nih.gov

In the latter half of the 20th century, scientific interest in this compound expanded beyond its industrial utility due to the discovery of its presence as a degradation product and impurity in ethylene bisdithiocarbamate (EBDC) fungicides. iarc.frnih.gov This realization prompted extensive research into its environmental fate, and toxicological properties. taylorandfrancis.com Studies from the 1970s onward began to investigate its potential health effects, leading to its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA). wikipedia.orghpc-standards.comepa.gov

Role of Ethylenethiourea in Industrial Chemical Processes

This compound's primary industrial significance lies in its application as a vulcanization accelerator for synthetic rubbers like neoprene and polyacrylate. iarc.frchemicalbook.com This process is crucial for enhancing the durability and elasticity of rubber products used in various sectors, including automotive parts, wiring, and construction. chemicalbook.com

A critical aspect of this compound's role in industrial chemistry is its formation as an impurity and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides. iarc.frnih.govnih.gov EBDCs, such as mancozeb (B1675947), maneb (B1676018), and zineb, are widely used in agriculture to protect crops from fungal diseases. iarc.frtaylorandfrancis.com

ETU can be present in EBDC formulations from the manufacturing process or can form through the degradation of these fungicides over time, particularly in the presence of moisture and heat. iarc.frtaylorandfrancis.com The conversion of EBDC residues to ETU can also occur during the processing and cooking of treated food products. nih.goviarc.fr This has led to regulatory measures in some regions to limit the permissible levels of ETU in fungicide formulations. For instance, the Italian Health Authority has set a limit of 0.5% ETU in EBDC products. nih.gov A survey of commercial formulations in Italy found that 3.5% of samples exceeded this limit. nih.gov

The presence of ETU as a byproduct is a significant concern due to its toxicological profile, prompting ongoing research and monitoring efforts. nih.govgoogle.comgoogle.com The instability of EBDCs and their propensity to degrade into the more stable and toxic ETU is a key challenge in their formulation and use. taylorandfrancis.com

Table 2: Common EBDC Fungicides and their Relationship to this compound

EBDC Fungicide Description Relationship to ETU
Mancozeb A coordination product of maneb with zinc ions. google.comgoogle.com Degrades to ETU. iarc.frtaylorandfrancis.com
Maneb Manganese ethylene bisdithiocarbamate. google.comgoogle.com Degrades to ETU. iarc.frtaylorandfrancis.com
Zineb Zinc ethylene bisdithiocarbamate. google.comgoogle.com Degrades to ETU. iarc.frtaylorandfrancis.com
Nabam Disodium ethylene bisdithiocarbamate. google.comtandfonline.com Degrades to ETU. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2S B089484 Ethylene thiourea CAS No. 1014-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazolidine-2-thione
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InChI

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
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InChI Key

PDQAZBWRQCGBEV-UHFFFAOYSA-N
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Canonical SMILES

C1CNC(=S)N1
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Molecular Formula

C3H6N2S
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DSSTOX Substance ID

DTXSID5020601
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Molecular Weight

102.16 g/mol
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Physical Description

Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992), Dry Powder; Other Solid, White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]; [NIOSH], WHITE CRYSTALS OR POWDER., White to pale-green, crystalline solid with a faint, amine odor., White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]
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Boiling Point

446 to 595 °F at 760 mmHg (NIOSH, 2023), 446-595 °F
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Flash Point

486 °F (NTP, 1992), 486 °F, 252 °C
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Solubility

>15.3 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 64 °F (NTP, 1992), Soluble in ethanol; slightly soluble in dimethyl sulfoxide; insoluble in ethyl ether, benzene, chloroform, Moderately soluble in methanol, ethanol, ethylene glycol, pyridine; insoluble in acetone, ether, chloroform, benzene, ligroin, Soluble in ethanol; insoluble in ethyl ether and benzene., Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha., 2 g/100 mL water at 30 °C; 9 g/100 mL water at 60 °C; 44 g/100 mL water at 90 °C, Solubility in water, g/100ml at 30 °C: 2 (moderate), (86 °F): 2%
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Density

Density (at 20 °C): 1,26-1,28 g/cm³
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 0.00000202 [mmHg], Vapor pressure, Pa at 25 °C: 133, 16 mmHg
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Color/Form

Needles, prisms from alcohol or amyl alcohol, White to pale-green crystals

CAS No.

96-45-7
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Melting Point

397 to 399 °F (NTP, 1992), 203 °C, ETHYLENE THIOUREA (ETU) IS AVAILABLE IN USA AS WHITE CRYSTALS OR FINELY-GROUND POWDER WITH A MELTING POINT OF 192 °C. IT IS ALSO AVAILABLE IN USA & JAPAN AS A WHITE POWDER WITH A MELTING POINT ABOVE 195 °C. IT IS AVAILABLE IN USA AS WHITE POWDER CONSISTING OF 80% DISPERSION OF ETU IN OIL., 194 °C, 392 °F
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Synthetic Methodologies for Ethylenethiourea and Its Derivatives

Classical and Industrial Synthetic Routes

The primary methods for synthesizing ethylenethiourea (B1671646) (ETU), also known as imidazolidine-2-thione, have been well-established for over a century and are utilized for large-scale industrial production.

The most practical and widely used method for preparing ethylenethiourea is the reaction of ethylenediamine (B42938) with carbon disulfide. orgsyn.orgwikipedia.orgcdc.gov This method was first reported by Hofmann in 1872. cdc.gov The synthesis is typically carried out in a solvent mixture of aqueous ethanol. orgsyn.org

The reaction proceeds by the initial addition of carbon disulfide to a solution of ethylenediamine. orgsyn.org This initial step is a vigorous exothermic reaction that may necessitate cooling to control the temperature. orgsyn.orgsciencemadness.org The carbon disulfide is added portion-wise to manage the reaction rate. orgsyn.org An intermediate dithiocarbamic acid is formed, which then undergoes cyclization upon heating to form the stable five-membered ring of ethylenethiourea. orgsyn.org The addition of hydrochloric acid is beneficial for the final cyclization step, which requires several hours of refluxing. orgsyn.org The resulting product, ethylenethiourea, precipitates as white crystals upon cooling and can be purified by washing with a solvent like acetone (B3395972). orgsyn.org This process consistently provides high yields, typically between 83% and 89%. orgsyn.org

Table 1: Typical Reaction Parameters for Ethylenethiourea Synthesis

Reactants Solvent Key Conditions Yield Reference

While the reaction between ethylenediamine and carbon disulfide remains the dominant industrial route, several alternative methods for synthesizing ethylenethiourea and other cyclic thioureas have been reported.

One such method involves the reaction of potassium thiocyanate (B1210189) (KSCN) with organic ammonium (B1175870) salts. wikipedia.org Another approach is the thiation of the corresponding urea (B33335) (ethyleneurea) using a thionating agent like phosphorus pentasulfide. wikipedia.org

Other reported alternative syntheses include:

Heating N-formylalkylenediamines with elemental sulfur. orgsyn.org

Treating cyanamide (B42294) with hydrogen sulfide (B99878) or a similar sulfide source. wikipedia.org

The reaction of diamines with thiophosgene (B130339) (S=CCl₂), although this involves a highly toxic reagent. wikipedia.org

A method demonstrated by Matolcsy in 1968 showed that ETU could also be synthesized from potassium cyanide (KCN) and carbon disulfide (CS₂). cdc.gov

Synthesis of Substituted Ethylenethiourea Analogs

The synthesis of substituted ethylenethiourea analogs allows for the modification of the core structure to achieve different chemical properties. These syntheses often start from substituted diamines or involve the modification of the pre-formed ethylenethiourea ring.

The reaction of appropriately substituted diamines with carbon disulfide is a common strategy. orgsyn.org For instance, using propylenediamine instead of ethylenediamine in the classical synthesis yields 2-thio-3,4,5,6-tetrahydropyrimidine. orgsyn.org

The synthesis of N,N'-disubstituted thioureas can be achieved by several routes:

From Isothiocyanates: The reaction of isothiocyanates with amines is a versatile method for creating unsymmetrical N,N'-disubstituted thioureas. mdpi.comresearchgate.net

From Thiophosgene: Coupling two amines with thiophosgene is a direct method to produce symmetrically substituted thioureas. wikipedia.org

From Amines and Carbon Disulfide: The condensation of primary or secondary amines with carbon disulfide in an aqueous basic medium can produce a variety of symmetrical and unsymmetrical substituted thioureas. conicet.gov.arresearchgate.net

Furthermore, the ethylenethiourea ring itself can be functionalized. For example, S-alkylation can be achieved by reacting ethylenethiourea with alcohols in the presence of strong aqueous acids like HCl, HBr, or HI, which yields S-alkyl-isothioureas. researchgate.net More complex, multi-step syntheses have also been developed to create specific, highly substituted ethylene (B1197577) thiourea (B124793) derivatives for various applications. unifiedpatents.combeilstein-journals.org

Table 2: General Methods for Substituted Thiourea Synthesis

Method Reactants Product Type Reference
Isothiocyanate Condensation Isothiocyanate, Amine N,N'-Disubstituted Thioureas mdpi.com
Thiophosgene Coupling Thiophosgene, Amines N,N'-Disubstituted Thioureas wikipedia.org
Amine-Carbon Disulfide Condensation Amines, Carbon Disulfide Symmetrical & Unsymmetrical Thioureas conicet.gov.arresearchgate.net

Chemical Transformations and Reactivity Studies of Ethylenethiourea

Tautomerism and Isomeric Forms

Ethylene (B1197577) thiourea (B124793) (ETU), systematically known as imidazolidine-2-thione, exists in equilibrium between two tautomeric forms. nih.govmdpi.com This phenomenon is characteristic of thioureas, which can exist in either a thione form or a thiol form. mdpi.com In the case of ethylene thiourea, the equilibrium is between the thione form (imidazolidine-2-thione) and its isomeric thiol form, 2-imidazoline-2-thiol. nih.gov The thione form is generally more prevalent, particularly in aqueous solutions. mdpi.com The ability to exist in these different forms is crucial to its chemical reactivity, including its role in complex formation and its degradation pathways. researchgate.net

The two primary tautomers are:

Thione form: Imidazolidine-2-thione nih.gov

Thiol form: 2-Imidazoline-2-thiol nih.gov

Tautomeric FormSystematic NameKey Structural Feature
ThioneImidazolidine-2-thioneC=S (thiocarbonyl group)
Thiol2-Imidazoline-2-thiol-SH (sulfhydryl group)

Degradation Pathways and Mechanisms

This compound is a principal degradation product of ethylene bisdithiocarbamate (EBDC) fungicides like mancozeb (B1675947), maneb (B1676018), and zineb. nih.govgezondheidsraad.nl While the parent EBDCs degrade rapidly, ETU is comparatively more stable. researchgate.net Its own degradation is influenced by several environmental factors, proceeding through various chemical and photochemical routes. gezondheidsraad.nlresearchgate.net

ETU is susceptible to degradation by light, although this process is often slow in pure water. researchgate.net The photochemical breakdown is significantly accelerated in the presence of photosensitizers like acetone (B3395972) or riboflavin. researchgate.net In aqueous solutions, photolysis of ETU can lead to the formation of several products, with glycine (B1666218) being a major photodegradation product. researchgate.net Other identified intermediates include ethyleneurea (EU) and hydantoin. researchgate.net

Advanced oxidation processes (AOPs) have been shown to be effective in degrading ETU. Studies using zinc oxide (ZnO) as a photocatalyst demonstrated efficient mineralization of ETU. plu.mx The mechanism involves the generation of electron-hole pairs in ZnO under illumination, leading to the formation of highly reactive species. plu.mx Free radical capture experiments and electron spin resonance (ESR) analysis confirmed that hydroxyl radicals (•OH) and positive holes (h+) are the main reactive species responsible for the degradation during this process. plu.mx

Another effective photochemical method is the UV/H₂O₂ process, which can achieve high levels of mineralization. nih.govresearchgate.net In one study, approximately 77% of ETU was mineralized within 120 minutes. nih.govresearchgate.net The photo-Fenton process has also been utilized, mineralizing 70% of ETU under specific conditions. nih.govresearchgate.net Research indicates that ETU's transformation products are also susceptible to photolysis by UV light. nih.govresearchgate.net

Degradation MethodKey Conditions/ReagentsMajor Products/IntermediatesPrimary Reactive SpeciesReported Mineralization/Efficiency
Photolysis with SensitizersSunlight, Acetone, or RiboflavinEthyleneurea (EU), Glycine sulfate (B86663)Not specifiedRapid photooxidation observed researchgate.net
ZnO PhotocatalysisZnO catalyst, UV lightNot specified•OH, h+Up to 93.17% removal efficiency plu.mx
UV/H₂O₂ ProcessUV light, Hydrogen Peroxide (H₂O₂)Not specified•OH~77% mineralization in 120 min nih.govresearchgate.net
Photo-FentonUV light, H₂O₂, Fe²⁺Not specified•OH~70% mineralization nih.govresearchgate.net
Ozonation with UV-COzone (O₃), UV-C light, pH 7Ethyleneurea (EU)Ozone, •OHFaster mineralization than ozonation alone nih.gov

This compound is a fairly stable compound with respect to hydrolysis in pure water under neutral conditions. gezondheidsraad.nlnih.govinchem.org One study showed that ETU was stable in distilled water over a 60-minute period. nih.gov However, its stability and degradation rate are dependent on factors such as pH and temperature. daneshyari.com ETU is formed from the hydrolysis of EBDC fungicides, a process that is itself pH-dependent. inchem.orgdaneshyari.com While ETU is more resistant to hydrolysis than its precursors, nonbiological processes are considered important in its breakdown in water. researchgate.net The primary product of ETU oxidation, which can occur via hydrolysis, is ethyleneurea (EU). gezondheidsraad.nlinchem.org

The reaction with photochemically-produced hydroxyl radicals (•OH) is considered a primary degradation pathway for ETU in the atmosphere. nih.gov The estimated atmospheric half-life for this reaction is short, around 3 hours, indicating that vapor-phase ETU will be degraded relatively quickly. nih.gov The importance of radical-driven reactions is further supported by studies on advanced oxidation processes for water treatment, where hydroxyl radicals generated by methods like ZnO photocatalysis or the photo-Fenton process are the main drivers of ETU degradation. plu.mxnih.govnih.gov The persistence of ETU decomposition has been circumstantially linked to free radical mechanisms, and the addition of free radical scavengers is known to inhibit these reactions. nemi.gov

Incompatibility and Reactivity with Other Chemical Classes

This compound is incompatible with a range of chemical substances. It may react with acids to liberate hydrogen sulfide (B99878) gas. noaa.govchemdad.com It is also incompatible with diazo and azo compounds, halocarbons, isocyanates, and aldehydes. noaa.govchemdad.com Reactions with strong reducing agents, alkali metals, nitrides, and hydrides can generate heat and, in many cases, flammable hydrogen gas. noaa.govchemdad.com Additionally, contact with oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine should be avoided as it may lead to fire or explosions. chemdad.comnj.govscbt.com

Crosslinking Reactions and Mechanisms in Polymer Science

This compound is used extensively as a vulcanizing accelerator, particularly for halogenated polymers like polychloroprene (CR, or Neoprene) and chlorosulfonated polyethylene (B3416737) (CSM). chemdad.comyoutube.com Its function is to accelerate the formation of cross-links between polymer chains, a process that converts raw rubber into a durable, elastic material. youtube.com The mechanism relies on the presence of halogen atoms (specifically chlorine) in the polymer backbone. youtube.com

The cross-linking of polychloroprene is typically carried out using a combination of ETU and metal oxides, primarily zinc oxide (ZnO) and sometimes magnesium oxide (MgO). shu.ac.ukresearchgate.net MgO acts as an acid acceptor, neutralizing acidic byproducts generated during the reaction. youtube.comresearchgate.net

Several mechanisms have been proposed for this reaction.

The Pariser mechanism suggests that ETU first reacts with the polymer chain through its sulfur atom. Subsequently, ZnO reacts with this "pendant ETU" group, leading to the formation of a sulfur cross-link between polymer chains and yielding by-products like ethyleneurea (EU) and zinc chloride. shu.ac.uk

A more recent proposed mechanism contradicts this initial step. Evidence suggests that ZnO must first react with and activate the polymer chain. shu.ac.uk This activation creates a reactive site on the polymer, allowing ETU to then interact via its sulfur atom to form the cross-link. shu.ac.uk This revised mechanism is supported by studies using model compounds, which showed that thiourea derivatives could only react with the polymer chain in the presence of ZnO. researchgate.net

The resulting vulcanized rubber exhibits enhanced properties, including excellent resistance to heat, oil, and weathering, making it suitable for demanding applications such as automotive seals, hoses, and industrial gaskets. youtube.com

Advanced Analytical Techniques for Ethylenethiourea Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are instrumental in elucidating the molecular structure and confirming the identity of ethylenethiourea (B1671646). These methods rely on the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in the ethylenethiourea molecule. The IR spectrum of ETU exhibits characteristic absorption bands corresponding to specific vibrational modes of its chemical bonds. niscpr.res.in

Key IR absorption bands for ethylenethiourea include:

N-H Stretching: The N-H stretching vibrations are typically observed in the region of 3200-3300 cm⁻¹. In ETU, these bands can appear as broad absorptions due to hydrogen bonding. Studies have assigned the bands around 3275 cm⁻¹ and 3250 cm⁻¹ to these vibrations. niscpr.res.in

C-H Stretching: The stretching vibrations of the C-H bonds in the ethylene (B1197577) backbone are found in the 2800-3000 cm⁻¹ range.

C=S Stretching (Thioamide I band): The thioamide I band, which has a significant contribution from C=S stretching, is a key characteristic. However, its assignment can be complex due to coupling with other vibrations. In ETU, this band has been assigned to a frequency around 516 cm⁻¹. niscpr.res.in The position of this band is sensitive to the environment and any coordination with metal ions. asianpubs.org

N-C-N Bending and C-N Stretching (Thioamide II and III bands): The thioamide II and III bands, resulting from a mix of N-H bending and C-N stretching, are also important for characterization. The band at 1528 cm⁻¹ in ETU is attributed to a combination of symmetric NH bending and C-N stretching. niscpr.res.in

C-S Rocking: A band around 732 cm⁻¹ has been attributed to C-S rocking vibrations. researchgate.net

The systematic shifts in the four thioamide bands upon complexation with metals indicate that bonding occurs through the thiocarbonyl sulfur atom. asianpubs.org Furthermore, a blue shift in the ν(N-H) band in metal complexes suggests the absence of bonding through the imino nitrogen. asianpubs.org

Table 1: Characteristic Infrared (IR) Bands of Ethylenethiourea

Vibrational ModeFrequency (cm⁻¹)Reference
N-H Stretching3275, 3250 niscpr.res.in
C=S Stretching (Thioamide I)516 niscpr.res.in
Symmetric NH Bending + C-N Stretching (Thioamide II)1528 niscpr.res.in
C-S Rocking732 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of the ethylenethiourea molecule. Both ¹H NMR and ¹³C NMR are utilized for its structural confirmation. iarc.fr

¹H NMR Spectroscopy: The proton NMR spectrum of ETU is relatively simple. The protons of the two methylene (B1212753) (-CH₂-) groups in the five-membered ring are chemically equivalent and typically appear as a singlet in the spectrum. The protons attached to the nitrogen atoms (-NH-) also give rise to a signal, which can be a broad singlet and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of ETU shows two distinct signals. One signal corresponds to the two equivalent methylene carbons, and the other, at a significantly different chemical shift, corresponds to the thiocarbonyl carbon (C=S). The chemical shift of the C=S carbon is a key identifier for this functional group. Sadtler Research Laboratories has reported ¹³C NMR spectral data for ethylenethiourea (Spectrum No. 5213). iarc.fr

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of ethylenethiourea, which aids in its identification and quantification.

Electron Ionization (EI) is a common ionization method used in conjunction with MS. Under EI conditions, the ETU molecule is ionized and fragmented, producing a characteristic mass spectrum. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (102.16 g/mol ). iarc.fr The fragmentation pattern provides structural information. For instance, the loss of specific neutral fragments from the molecular ion results in daughter ions at lower m/z values.

Tandem mass spectrometry (MS/MS) is frequently coupled with chromatographic techniques for enhanced selectivity and sensitivity. publisso.de In MS/MS, a precursor ion (often the molecular ion or a protonated molecule) is selected and then fragmented to produce product ions. The specific transitions from a precursor ion to its product ions are monitored in what is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.netnih.gov This is particularly useful for quantifying ETU in complex matrices like food and urine. publisso.denih.gov For example, in one LC-MS/MS method, the quantifier transition of m/z 103.1 → 60.0 was used for a urine sample. researchgate.net

Table 2: Mass Spectrometry Data for Ethylenethiourea

TechniqueParameterValue (m/z)Reference
EI-MSMolecular Ion ([M]⁺)102 iarc.fr
LC-MS/MS (SRM)Precursor Ion > Product Ion103.1 > 60.0 researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating ethylenethiourea from other components in a sample mixture before its detection and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, ETU itself is not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. researchgate.netxml-journal.netoup.com

Several derivatization reagents have been employed for the GC analysis of ETU:

1-Bromobutane: To form butyl derivatives. oup.com

Benzyl (B1604629) chloride: To form S-benzyl ETU, which can be further derivatized with trifluoroacetic anhydride (B1165640). xml-journal.netnih.gov

m-Trifluoromethylbenzyl chloride: For analysis by electron-capture gas chromatography. acs.org

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): To form silyl (B83357) derivatives. researchgate.net

Following derivatization, the ETU derivative is separated on a GC column and detected by various detectors, including:

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen- and phosphorus-containing compounds, making it suitable for ETU analysis. nemi.govnemi.gov

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, such as the halogenated derivatives of ETU. nih.gov

Mass Spectrometry (MS): GC coupled with MS (GC-MS) provides both separation and structural confirmation, often in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity. researchgate.netnih.gov

A study using GC-MS for urinary ETU involved extraction with dichloromethane (B109758), derivatization with MTBSTFA and tert-butyldimethylsilyl chloride, and analysis in EI/SIM mode. researchgate.net This method reported a limit of quantification of 2 µg/L. researchgate.net Another GC-MS method for ETU in vegetables and fruits involved a two-step derivatization with benzyl chloride and trichloroacetic anhydride, achieving a detection limit of 0.01 mg·kg⁻¹. xml-journal.net

Table 3: Gas Chromatography Methods for Ethylenethiourea Analysis

Derivatization ReagentDetectorMatrixReference
1-BromobutaneFlame Photometric DetectorFood Crops oup.com
Benzyl chloride and Trichloroacetic anhydrideMass SpectrometryVegetables and Fruits xml-journal.net
MTBSTFA and tert-butyldimethylsilyl chlorideMass Spectrometry (EI/SIM)Urine researchgate.net
None (direct injection after extraction)Nitrogen-Phosphorus DetectorWater nemi.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for the analysis of polar and non-volatile compounds like ethylenethiourea, often without the need for derivatization. researchgate.net

LC methods for ETU typically employ reversed-phase columns, although hydrophilic interaction liquid chromatography (HILIC) has also been used. researchgate.net A variety of mobile phases are used, commonly consisting of mixtures of water or buffer with organic modifiers like methanol (B129727) or acetonitrile (B52724). publisso.denih.gov

Detection in LC is achieved through several means:

Ultraviolet (UV) Detector: ETU has a UV absorbance maximum around 230-243 nm, allowing for its detection. researchgate.netresearchgate.netoup.com HPLC with UV detection has been used for the determination of ETU in biological fluids and on air filters. oup.comosha.gov

Electrochemical Detector: This detector offers high sensitivity for electroactive compounds like ETU. researchgate.net

Mass Spectrometry (MS and MS/MS): The coupling of LC with tandem mass spectrometry (LC-MS/MS) is currently the most prevalent technique for the trace analysis of ETU. publisso.denih.govfera.co.uktandfonline.com It offers high selectivity and sensitivity. fera.co.uk Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used. researchgate.nettandfonline.com LC-MS/MS methods have been developed for various matrices including urine, food, and water. publisso.deresearchgate.netfera.co.uk For instance, an LC-MS/MS method for ETU in urine reported a limit of quantification of 0.5 µg/l. publisso.de Another method for food matrices achieved a limit of quantitation of 5 ng/g. nih.gov

Table 4: Liquid Chromatography Methods for Ethylenethiourea Analysis

Chromatography TypeDetectorMatrixReference
HPLCUV (230-243 nm)Biological Fluids, Air Filters researchgate.netoup.comosha.gov
HPLCElectrochemicalFood researchgate.net
LC-MS/MSTandem Mass SpectrometryUrine, Food publisso.denih.govfera.co.uk
HPLCDiode Array Detection (DAD)Fruits and Vegetables nih.gov

Liquid Chromatography-Based Methods

Electrochemical Detection Methods

Electrochemical detection (ED) provides a sensitive and selective alternative to UV detection for the analysis of Ethylenethiourea following liquid chromatographic separation. researchgate.nettandfonline.com These methods are based on the electrochemical properties of ETU, which can be oxidized at a working electrode under a specific applied potential. nih.govtandfonline.com Amperometric detection, where the current generated by the oxidation of the analyte is measured, is a common mode of electrochemical detection. oup.com

A liquid chromatography-electrochemical (LC-EC) technique has been developed using a gold/mercury (Au/Hg) working electrode. tandfonline.comoup.com In this system, ETU is detected at an applied potential of +0.36 V. tandfonline.com This method has been shown to be selective for ETU in various food matrices with minimal interference from co-extractives. tandfonline.com Another approach involves pulsed amperometric detection at a gold working electrode, which helps to prevent electrode fouling and maintain sensitivity. nih.gov More recently, a UHPLC method was developed using a cobalt phthalocyanine (B1677752) screen-printed carbon electrode, which exhibited high catalytic properties for ETU oxidation and allowed for rapid and sensitive determination. researchgate.netnih.gov

Sample Preparation and Matrix Effects in Analysis

Effective sample preparation is a critical step in the analysis of Ethylenethiourea to remove interfering components from the sample matrix and concentrate the analyte. The choice of sample preparation technique depends on the nature of the matrix (e.g., water, food, urine) and the analytical method being used. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

For biological fluids like urine, sample preparation can involve extraction with dichloromethane or using diatomaceous earth extraction columns. oup.comresearchgate.net For food commodities, ETU has been extracted using methanol, followed by a cleanup step with an alumina (B75360) SPE column. researchgate.netnih.gov A modified QuEChERS method using alkaline acetonitrile has also been successfully applied for the extraction of ETU from potatoes and cucumbers. researchgate.net

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the matrix, are a significant challenge in trace analysis, especially with highly sensitive techniques like LC-MS/MS. nih.govresearchgate.net Strong matrix effects, typically signal enhancement, have been observed in the analysis of ETU in water samples. nih.gov To mitigate these effects, several strategies are employed. The use of an isotopically labeled internal standard, such as ETU-d4, is a highly effective way to compensate for matrix effects, as it behaves chemically and physically similarly to the analyte. nih.gov Another approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. researchgate.netpublisso.de This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. publisso.de

Extraction and Cleanup Procedures (e.g., Solid Phase Extraction, Diatomaceous Earth Columns)

Effective sample preparation is a critical first step in the analysis of ethylene thiourea (B124793) to remove interfering substances from the sample matrix. Common techniques include solid-phase extraction (SPE) and the use of diatomaceous earth columns. nih.govpublisso.de

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction and purification of ETU from various samples. nih.gov This method involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte of interest. The analyte is then eluted with a suitable solvent.

Different SPE sorbents have been investigated for ETU analysis. For instance, a method for determining ETU in food commodities utilized an alumina-based SPE column for cleanup after initial extraction with methanol. sigmaaldrich.com Another study compared different extraction and purification techniques and proposed a method involving solid-liquid extraction with acetonitrile followed by cleanup with Envicarb II/PSA cartridges. nih.gov This method demonstrated good recoveries, ranging from 71% to 94%, with quantification limits for ETU as low as 7 µg/kg in strawberries and 11 µg/kg in apples. nih.gov

Matrix solid-phase dispersion (MSPD) is another approach that has been optimized for almond samples. This method used washed sand as the dispersant and sodium hydroxide (B78521) for defatting, followed by a cleanup step on an alumina column with acetonitrile as the extraction solvent. capes.gov.br This procedure effectively removed interfering components and yielded recoveries between 76% and 85%. capes.gov.br

Interactive Data Table: Comparison of SPE Methods for ETU Analysis

MatrixSPE Sorbent/MethodElution SolventRecovery RateReference
Food CommoditiesAlumina columnNot SpecifiedGood linearity sigmaaldrich.com
Fruits and VegetablesEnvicarb II/PSA cartridgesAcetonitrile71-94% nih.gov
AlmondsWashed sand (MSPD) with Alumina cleanupAcetonitrile76-85% capes.gov.br

Diatomaceous Earth Columns:

Diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock, is also employed for the cleanup of ETU extracts. These columns, often sold under trade names like ChemElut®, are used for liquid-liquid extraction where the aqueous sample is absorbed onto the diatomaceous earth, and the analyte is then eluted with an immiscible organic solvent. researchgate.netunitedchem.com

One method for analyzing ETU in human urine involves purifying the sample using a diatomaceous earth column before analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.net In this procedure, the urine sample is diluted, spiked with an internal standard, and loaded onto the column. The analyte is then eluted with dichloromethane. publisso.deresearchgate.net Similarly, a US EPA method for detecting ETU in water uses a packed column of diatomaceous earth to capture the analyte, which is subsequently eluted with methylene chloride. unitedchem.comnemi.gov This method reports that for a 50 mL water sample, 400 mL of methylene chloride is used for elution. unitedchem.com

Derivatization Strategies for Enhanced Detection

Due to the low volatility and sometimes weak detector response of ETU, derivatization is often a necessary step, especially for analysis by gas chromatography (GC). researchgate.netiupac.org Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection sensitivity.

Several derivatization reagents have been utilized for ETU analysis. A common strategy involves a two-step derivatization process. In one such method, ETU is first reacted with benzyl chloride to form S-benzyl ETU. This intermediate is then further derivatized with trifluoroacetic anhydride to produce a trifluoroacetylated S-benzyl ETU, which is suitable for GC analysis with electron-capture detection (ECD) and nitrogen-phosphorus detection (NPD). nih.gov This two-step derivatization has been shown to have satisfactory reproducibility and achieves detection limits of less than 1 ppb in various food matrices. nih.gov

Another approach for GC-MS analysis involves derivatizing ETU with a mixture of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethylsilyl chloride to form a silyl derivative. researchgate.netnih.gov For the analysis of ETU in human urine, extractive derivatization with pentafluorobenzyl bromide (PFBBr) has proven effective. psu.edunih.gov This single-step method dramatically increases sensitivity in positive ion mode LC-MS/MS and results in a longer retention time for the less polar derivatized ETU. psu.edu The reaction with 3,5-bis(trifluoromethyl)benzyl bromide has also been explored, though it can result in multiple reaction products. psu.eduresearchgate.net

Interactive Data Table: Common Derivatization Reagents for ETU Analysis

Derivatizing AgentAnalytical TechniqueResulting DerivativeKey AdvantagesReference
Benzyl chloride and Trifluoroacetic anhydrideGC-ECD/NPDTrifluoroacetylated S-benzyl ETUSatisfactory reproducibility, low detection limits nih.gov
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethylsilyl chlorideGC-MSSilyl derivativeHigh specificity and recovery researchgate.netnih.gov
Pentafluorobenzyl bromide (PFBBr)LC-MS/MSPFB-ETUDramatic increase in sensitivity, longer retention time psu.edunih.gov
3,5-bis(trifluoromethyl)benzyl bromideGC-MSMultiple derivativesUsed for extractive derivatization researchgate.netpsu.edu

While derivatization is often necessary for GC-based methods, some modern analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), can detect underivatized ETU at low levels. psu.eduresearchgate.net However, even with these advanced instruments, derivatization can still offer significant improvements in sensitivity and chromatographic performance. psu.edu

Environmental Chemistry and Geochemical Fate of Ethylenethiourea

Sources and Environmental Entry Mechanisms

Ethylenethiourea (B1671646) (ETU) is a chemical compound that enters the environment primarily through its association with certain agricultural products and industrial processes. canada.cagezondheidsraad.nl It does not occur naturally. canada.ca

The principal source of ETU in the environment is from the degradation of ethylenebisdithiocarbamate (EBDC) fungicides. nih.govnih.govnih.gov EBDCs, such as mancozeb (B1675947), maneb (B1676018), and zineb, are widely used in agriculture to control fungal diseases on a variety of crops, including fruits, vegetables, and ornamental plants. researchgate.netcdc.govnih.gov

ETU is formed through several pathways related to EBDCs:

Impurity in Manufacturing: ETU is present as an impurity in commercial EBDC fungicide formulations from the manufacturing process. nih.govenal.sci.eg

Degradation during Storage: The concentration of ETU in EBDC products can increase over time, particularly with elevated temperature and moisture during storage. nih.govnih.govenal.sci.eg

Environmental Degradation: Following application, EBDCs degrade in the environment, forming ETU as a major metabolite. researchgate.netcdc.gov This breakdown occurs in the presence of moisture and oxygen. researchgate.netnih.gov

Metabolism in Organisms: ETU is also a metabolite of EBDC fungicides in biological systems. nih.govcdc.gov

Formation during Cooking: When food commodities treated with EBDC fungicides are cooked, the heat can facilitate the conversion of EBDC residues to ETU. nih.govfao.orgcdc.gov

The amount of ETU formed from EBDC formulations can vary. Studies have shown that under certain environmental conditions, such as those in a greenhouse, the percentage increase of ETU in mancozeb, maneb, zineb, and metiram (B1676502) formulations can be significant over several days. enal.sci.eg For instance, one study observed that the ETU content in these formulations increased by 46-49% after 144 hours in a greenhouse setting. enal.sci.eg

Beyond its agricultural origins, ETU enters the environment through industrial activities. nih.gov It is used primarily as a vulcanization accelerator in the production of synthetic rubbers like polychloroprene (neoprene) and polyacrylate rubbers. nih.govcdc.govfst.com These rubbers have applications in various industrial and automotive products. nih.gov

Industrial releases of ETU can occur through various waste streams. nih.govnih.gov This includes releases to off-site non-hazardous-waste landfills. nih.gov The U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory has documented significant releases of ETU, with one facility in 2009 releasing nearly all of its reported 1,945 pounds to a landfill. nih.gov The EPA has designated ETU as a hazardous waste (U116) when it is a discarded commercial chemical product, which necessitates adherence to specific regulations for its storage, transportation, treatment, and disposal. scbt.comguidechem.comepa.gov Other industrial applications of ETU include its use in electroplating baths and as an intermediate in the production of antioxidants, dyes, and pharmaceuticals. nih.govnih.gov

Environmental Transport and Distribution Dynamics

The movement and distribution of Ethylenethiourea (ETU) in the environment are governed by its chemical and physical properties, most notably its high water solubility and weak adsorption to soil particles. researchgate.netscbt.com

In soil, ETU is characterized by its high mobility. nih.govscbt.com This is a direct consequence of its low soil adsorption and high solubility in water. researchgate.netscbt.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for ETU is estimated to be low, which suggests a high potential for movement within the soil profile. nih.gov

Table 1: Soil Mobility of Ethylenethiourea (ETU)

Soil Type Average Rf Value* Mobility Classification
Norfolk sandy loam 0.96 High
Lakeland sandy loam 1.00 High
Hagerstown silty clay loam 0.96 High
Barnes clay loam 0.83 High
Celeryville muck 0.61 Intermediate

*Rf value is a measure of mobility on soil thin-layer chromatography plates. A value closer to 1.0 indicates higher mobility. Data sourced from PubChem. nih.gov

Despite its mobility, the persistence of ETU in soil is generally short-lived due to rapid microbial degradation, particularly near the soil surface. nih.govscbt.com The half-life of ETU in soil can be less than a week. scbt.com However, factors such as low soil temperatures and anaerobic (low-oxygen) conditions can significantly slow down this degradation process. oup.com Studies have shown that ETU is rapidly broken down in surface soils, which limits its potential to reach deep groundwater. researchgate.net The primary degradation product of ETU in soil is ethyleneurea (EU), which is then further degraded by microorganisms. researchgate.netoup.com

When released into water, ETU is expected to remain primarily in the water column and is not likely to adsorb to suspended solids and sediment. nih.gov Its high solubility contributes to its potential to contaminate both surface water and groundwater. nih.govosti.govnih.gov

The persistence of ETU in aquatic environments can vary. In some studies, ETU has shown stability in tap water over extended periods. researchgate.netoup.com However, degradation can occur, and it is influenced by factors such as the presence of microorganisms and light. researchgate.netnih.gov Microbial degradation is a key process in the breakdown of ETU in water, although non-biological processes like hydrolysis may also play a role. researchgate.net The half-life of ETU in water has been reported to be around 100 to 115 hours under certain conditions. researchgate.net

Photolysis, or the breakdown of the chemical by light, can also contribute to the degradation of ETU in water, especially in the presence of photosensitizers. nih.gov Research has demonstrated that photocatalytic processes, such as those involving UV light and hydrogen peroxide, can effectively mineralize ETU in water. researchgate.net

ETU can exist in the atmosphere in both vapor and particulate phases. nih.govnih.gov In the vapor phase, it is degraded by reacting with photochemically-produced hydroxyl radicals. nih.govnih.gov The estimated atmospheric half-life for this reaction is short, around 2 to 3 hours. nih.govnih.gov

Particulate-phase ETU can be removed from the atmosphere through wet or dry deposition. nih.govnih.gov This means it can be deposited onto soil and water surfaces via rain or by settling out of the air. scbt.com The potential for long-range air transport is considered low. herts.ac.uk

Airborne concentrations of ETU have been measured in various settings, particularly where EBDC fungicides are used. For example, in agricultural settings during the spraying of maneb or mancozeb, ETU has been detected in the breathing zone of workers. iarc.fr Similarly, industrial activities involving the production of mancozeb have shown measurable levels of ETU in the air. nih.gov

Potential for Groundwater Contamination

Ethylenethiourea (ETU), a primary degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, presents a significant potential for groundwater contamination due to its chemical and physical properties. oup.comoup.comnih.gov Its high solubility in water and weak adsorption to soil particles contribute to its mobility in the environment. researchgate.netd-nb.info

Studies have shown that ETU is mobile in various soil types, with average RF values in four mineral soils ranging from 0.83 to 1.00. The polar and relatively stable nature of ETU makes it a likely contaminant of groundwater. oup.comoup.comnih.gov While it is weakly adsorbed from solution, ETU can be immobilized if the soil is dried before leaching.

The potential for groundwater contamination is a balance between its mobility and its degradation rate. oup.comoup.com In some cases, ETU has been detected in well water. auburn.edu However, the rapid breakdown of ETU in topsoils may prevent it from reaching deep groundwater. The slower degradation of ETU in subsurface soil compared to surface soil suggests a greater risk of groundwater contamination if ETU leaches to the subsurface.

In tropical regions, the high humidity and temperatures can lead to a more rapid decay of ETU, potentially reducing accumulation in soil. researchgate.net However, it may still accumulate in water bodies. researchgate.net Research in a banana production region in Mexico found that while ETU was near the detection limit in soils, surface and subsurface water were highly polluted with it. d-nb.info Deep groundwater, however, showed no ETU detection. d-nb.info Another study in a tropical region detected ETU in 6% of drinking water samples from wells near banana plantations. embrapa.br

Under acidic conditions and in the presence of nitrite (B80452) or nitrate (B79036), which can be a concern in agricultural areas, ETU has the potential to form N-nitrosoethylenethiourea (N-ETU), a potentially carcinogenic compound, in groundwater. nih.gov

Biogeochemical Transformation and Degradation Pathways

The transformation and degradation of ethylenethiourea in the environment are influenced by both biological and non-biological processes.

Microbial activity is a significant factor in the degradation of ethylenethiourea (ETU), particularly in soil environments. researchgate.net Studies have demonstrated that the dissipation of ETU is considerably faster in active, non-sterilized soils compared to sterilized soils, indicating the crucial role of microorganisms. researchgate.net The degradation of ETU in soil is highly dependent on temperature, with aerobic degradation showing a Q10 value (a measure of the temperature sensitivity of a process) between 2.9 and 4.2. oup.comoup.comnih.gov

In soil, microorganisms can degrade ETU to ethyleneurea (EU), which is then further broken down to carbon dioxide (CO2). oup.comoup.com The presence of a proliferating population of decomposers has been observed in both surface and subsurface soil samples. oup.com However, the rate of degradation is slower in subsurface soils, which can increase the risk of groundwater contamination should ETU leach to these depths. oup.com The addition of nitrate and manure has been shown to cause a minor increase in degradation rates. oup.comoup.comnih.gov In deeper parts of aquifers, the presence of microbial nitrate reduction with pyrite (B73398) can lead to the extremely complete degradation of ETU. oup.comoup.comnih.gov

In water, the role of microbial degradation appears to be less dominant than in soil. researchgate.net While some studies indicate that ETU is biodegradable in aerobic soil samples, the Japanese MITI test suggested that biodegradation is not a significant environmental fate process, with 0% of the theoretical BOD reached in 4 weeks. nih.gov Another study showed ETU to be biodegradable in anaerobic soil samples incubated in the dark for 120 days. nih.gov

Abiotic, or non-biological, degradation processes also contribute to the breakdown of ethylenethiourea (ETU) in the environment, with photolysis and hydrolysis being key mechanisms. researchgate.net

In the atmosphere, vapor-phase ETU is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 3 hours. nih.gov ETU is not expected to undergo direct photolysis from sunlight as it does not absorb light at wavelengths greater than 290 nm. nih.gov However, photolytic degradation is a major pathway for ETU in water, a process that is enhanced by the presence of photosensitizers like acetone (B3395972), riboflavin, or chlorophyll. nih.govinchem.org In the presence of these sensitizers and dissolved oxygen, aqueous solutions of ETU can be rapidly photooxidized in sunlight to products such as glycine (B1666218) sulfate (B86663) and ethyleneurea. nih.gov Studies have shown that ETU decomposed in sterilized drainage ditch waters when exposed to sunlight, but not in the dark. nih.gov

Hydrolysis is another important abiotic degradation pathway, particularly in water. researchgate.net ETU is extremely stable to hydrolysis over a pH range of 5 to 9, even at elevated temperatures. nih.gov However, some research suggests that in water, non-biological processes like hydrolysis are more significant in the breakdown of the molecule than microbial activity. researchgate.net The rate of hydrolysis is dependent on temperature and pH, with the potential for half-lives to range from days to months under certain conditions. carnegiescience.edu The decomposition of ETU under abiotic conditions has been found to be less than 5% of the degradation observed under biotic conditions in some experiments. oup.comoup.comnih.gov

Degradation products of ETU that have been identified in photochemical, soil, and plant systems include 2-imidazolidinone (ethyleneurea), 2-imidazoline, 2,4-imidazolidinedione (hydantoin), and 3-(2-imidazolin-2-yl)-2-imidazolidinethione (Jaffe's base).

Environmental Monitoring and Residue Analysis

A variety of analytical methods are employed for the detection and quantification of ethylenethiourea (ETU) in environmental matrices such as water, soil, and air. The choice of method often depends on the required sensitivity, specificity, and the nature of the sample.

For water samples, gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) is a common method. nemi.gov This involves adjusting the pH and ionic strength of the water sample, followed by extraction on a kieselguhr diatomaceous earth column and elution with methylene (B1212753) chloride. nemi.gov The eluant is then concentrated and analyzed by GC-NPD. nemi.gov Confirmation of tentative identifications can be done using a confirmation GC column or gas chromatography/mass spectrometry (GC/MS). nemi.gov High-performance liquid chromatography (HPLC) coupled with a UV detector is another widely used technique for water, as well as biological samples. osha.govresearchgate.netoup.comresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry offers high sensitivity for detecting ETU in water. nih.gov

In soil analysis, extraction with methanol (B129727) is a common first step, followed by derivatization, liquid-liquid partition, purification in columns, and finally, determination by gas chromatography with an electron capture detector (ECD). d-nb.info

For air sampling, ETU is often collected open-face on glass fiber filters. osha.gov The collected samples are then extracted with water and analyzed by HPLC with a UV detector. osha.gov This method is noted for its specificity, speed, and sensitivity compared to older colorimetric methods. osha.gov

Other analytical techniques that have been used for ETU analysis include thin-layer chromatography (TLC), polarography, and radioisotopic methods. However, GC and HPLC methods are generally preferred due to their superior sensitivity, specificity, and accuracy. Derivatization of ETU is often necessary before analysis by gas-liquid chromatography.

Interactive Data Table: Detection Methods for Ethylenethiourea

MatrixMethodDetectorDetection LimitReference
WaterGas Chromatography (GC)Nitrogen-Phosphorus Detector (NPD)Dependent on instrument calibration nemi.gov
WaterUltra-High Pressure Liquid Chromatography (UHPLC)High-Resolution Orbital Ion Trap Mass Spectrometry- nih.gov
WaterHigh-Performance Liquid Chromatography (HPLC)UV Detector0.5 ng/mL (in urine) oup.com
SoilGas Chromatography (GC)Electron Capture Detector (ECD)0.01 mg/kg d-nb.info
AirHigh-Performance Liquid Chromatography (HPLC)UV Detector2.1 ng (on-column) osha.gov
Biological FluidsHigh-Performance Liquid Chromatography (HPLC)UV Detector20 ng/mL (plasma), 0.5 ng/mL (urine) oup.com

The environmental persistence of ethylenethiourea (ETU) is influenced by a combination of factors, including microbial activity, temperature, moisture, sunlight, and the chemical properties of the soil and water.

Microbial Activity: The presence of microorganisms is a primary driver of ETU degradation, especially in soil. researchgate.net The half-life of ETU in active soils can be as short as 1.5 hours, while in sterilized (tyndallized) soils, it can extend to 28 hours. researchgate.net

Temperature: Temperature has a significant impact on the rate of microbial degradation. oup.comoup.comnih.gov The process is highly temperature-dependent, with aerobic degradation having a Q10 value between 2.9 and 4.2, meaning the rate can more than double with a 10°C increase in temperature. oup.comoup.comnih.gov In tropical climates, higher temperatures contribute to a more rapid decay of ETU. researchgate.net

Moisture and Redox Conditions: The presence of moisture is essential for the degradation of EBDC fungicides to ETU. oup.comoup.comnih.gov The redox conditions of the environment also play a role. Anaerobic decay rates for ETU have been measured at 2.41 to 3.80 µg/kg of soil per day. nih.gov The microbial degradation under anaerobic conditions is also temperature-dependent, with a Q10 between 2.1 and 2.5. oup.comoup.comnih.gov

Sunlight (Photolysis): Photodegradation is a major pathway for the breakdown of ETU in water, particularly in the presence of photosensitizers. nih.govinchem.org While stable to direct photolysis, ETU can be rapidly photooxidized in the presence of substances like acetone or riboflavin. nih.gov

Soil and Water Properties: The composition of the soil and water can affect ETU's persistence. ETU is weakly adsorbed to soil particles, which contributes to its mobility. researchgate.netd-nb.info In water, ETU has been shown to be stable for over 150 days at 20°C in both tap water and sterilized soil batches. oup.comoup.comnih.gov The degradation in water follows first-order reaction kinetics, meaning the rate is dependent on the concentration of ETU. oup.comoup.comnih.gov

Interactive Data Table: Half-life of Ethylenethiourea in Different Environmental Conditions

EnvironmentConditionHalf-lifeReference
SoilActive (Tropical)1.5 hours researchgate.net
SoilSterilized (Tropical)28 hours researchgate.net
Soil-168 hours scbt.com
WaterNatural/Sterile (Tropical)99-115 hours researchgate.net
AirVapor Phase3 hours nih.gov

Coordination Chemistry of Ethylenethiourea

Ethylenethiourea (B1671646) as a Ligand in Metal Complexation

Ethylenethiourea (ETU), with the chemical formula C₃H₆N₂S, typically acts as a ligand in metal complexes, primarily coordinating through its sulfur atom. wikipedia.orgnih.govepa.gov The sulfur atom's lone pair of electrons makes it a soft donor, favoring coordination with soft or borderline metal ions. While coordination is most common through the exocyclic sulfur atom, the nitrogen atoms can also participate in bonding, particularly upon deprotonation. rsc.org

The coordination behavior of ETU can be summarized as follows:

Monodentate S-coordination: This is the most prevalent mode of coordination. The ETU molecule binds to a single metal center through its sulfur atom. This is observed in numerous complexes, including those with cobalt(II) and copper(I). nih.govacs.org

Bridging S-coordination: In this mode, the sulfur atom of a single ETU ligand bridges two metal centers. This leads to the formation of dimeric, trimeric, or polymeric structures. For instance, the dimeric complex [BrCu(etu)₂]₂ features two doubly bridging etu ligands. nih.gov Another example is the trimeric species [I₃Cu₃(etu)₆]. nih.gov

Bidentate N,S-coordination: When one of the nitrogen atoms is deprotonated, ETU can act as a bidentate ligand, coordinating to a metal center through both a nitrogen and the sulfur atom. This chelating behavior has been observed in a tetrameric gold(I) complex, where deprotonated ETU acts as an N,S-donor. rsc.org Similarly, copper(II) complexes with other thiourea (B124793) derivatives have shown bidentate coordination via thiocarbonyl sulfur and deprotonated nitrogen atoms. nih.gov

The versatility of ETU as a ligand allows for the formation of a variety of complex geometries, from simple mononuclear species to intricate polynuclear clusters. nih.gov The specific coordination mode adopted often depends on factors such as the metal ion, the counter-anion, the stoichiometry of the reaction, and the solvent used. researchgate.net

Synthesis and Structural Characterization of Ethylenethiourea Metal Complexes

The synthesis of metal complexes with ethylenethiourea can be achieved through several methods. A common approach involves the direct reaction of a metal salt with ETU in a suitable solvent. For example, various copper(I) complexes with ETU have been synthesized using either copper(I) starting materials or by using copper(II) compounds with an in situ reductant. nih.gov Mechanochemical methods have also been employed, such as the synthesis of [I₃Cu₃(etu)₆] from the solid-state reaction of CuI and ETU. nih.gov

Examples of Synthesized ETU Complexes and their Structural Features:

Complex FormulaMetal IonCoordination GeometryETU Coordination ModeStructural Notes
[BrCu(etu)₂]₂Cu(I)Distorted tetrahedral at each CuBridging (μ-S) and Terminal (S)Centrosymmetric dimer with two doubly bridging ETU ligands. nih.gov
[ICu(etu)₂]Cu(I)Trigonal planarTerminal (S)Mononuclear complex. nih.gov
[I₃Cu₃(etu)₆]Cu(I)Not specifiedNot specifiedTrimeric complex. nih.gov
[Au₄(etu-H)₄]Au(I)Not specifiedBidentate (N,S)Tetrameric complex with deprotonated ETU ligands. rsc.org

Spectroscopic Investigations of Metal-Ethylenethiourea Interactions

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand bond in ETU complexes. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used for this purpose.

Infrared and Raman Spectroscopy: Vibrational spectroscopy provides direct insight into the coordination of ETU. The C=S stretching vibration is particularly informative. Upon coordination of the sulfur atom to a metal, the C=S bond order decreases, resulting in a shift of the corresponding stretching frequency to a lower wavenumber in the IR and Raman spectra. Conversely, the C-N stretching vibration often shifts to a higher frequency, indicating an increase in the C-N bond order due to the delocalization of electrons. nih.govmdpi.com These shifts confirm the coordination of ETU through its sulfur atom. The metal-ligand vibrational frequencies themselves can often be observed in the far-infrared and Raman spectra, providing direct evidence of the M-S bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic ETU complexes. Upon complexation, the chemical shifts of the protons and carbon atoms in the ETU ligand are altered compared to the free ligand. nih.gov Changes in the chemical shifts of the methylene (B1212753) (-CH₂-) protons and the thiocarbonyl (C=S) carbon provide evidence of coordination. For complexes involving metals with suitable nuclei (e.g., ¹⁰⁹Ag, ¹⁹⁵Pt), NMR can provide even more detailed information about the coordination environment.

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the oxidation state of the metal center and the local coordination environment (coordination number, bond distances) around the metal atom, respectively. nih.govnih.gov For example, EXAFS analysis can determine the radial distribution of atoms around a central copper ion, confirming changes in the coordination sphere upon ligand binding. nih.govnih.gov

Electronic and Magnetic Properties of Ethylenethiourea Complexes

The electronic and magnetic properties of ETU complexes are determined by the nature of the central metal ion, its oxidation state, and the coordination geometry of the complex. These properties are typically investigated using UV-Visible spectroscopy and magnetic susceptibility measurements. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of ETU complexes provide information about electronic transitions within the molecule. The observed absorption bands can be assigned to different types of transitions:

d-d transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and intensity of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral) and the oxidation state of the metal. nih.gov For many first-row transition metal complexes, these bands are broad and appear in the visible or near-infrared region. nih.govresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT) transitions: These involve the transfer of an electron from a ligand-based orbital (primarily on the sulfur atom in ETU) to a metal-based d-orbital. These transitions are typically more intense than d-d transitions and often occur at higher energies (in the UV or near-UV region). nih.gov A common example is the S→Cu(II) transition. nih.gov

Intra-ligand transitions: These are electronic transitions within the ETU ligand itself, usually occurring at high energies in the UV region of the spectrum. nih.gov

Magnetic Properties: Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of a complex, which reveals the number of unpaired electrons on the central metal ion. researchgate.net This information is vital for determining the oxidation state and the spin state (high-spin or low-spin) of the metal, and it can also help to infer the coordination geometry. researchgate.net

For example, Co(II) (d⁷) in a tetrahedral field will have three unpaired electrons and a magnetic moment typically in the range of 4.4–5.2 Bohr magnetons (B.M.), while in an octahedral field, it might be high-spin (three unpaired electrons, 4.7–5.2 B.M.) or low-spin (one unpaired electron, 1.8–2.0 B.M.). researchgate.net Similarly, Cu(II) (d⁹) complexes typically exhibit a magnetic moment corresponding to one unpaired electron (around 1.7–2.2 B.M.). researchgate.net Deviations from expected values can sometimes suggest the presence of magnetic exchange interactions between metal centers in polynuclear complexes. researchgate.netaps.org

Theoretical and Computational Chemistry Approaches to Ethylenethiourea

Molecular Modeling Studies

Molecular modeling studies of ethylene (B1197577) thiourea (B124793) and its derivatives have been instrumental in understanding their structure-activity relationships and interaction with other molecules. These studies often employ computational methods to predict molecular geometries, binding affinities, and other properties.

For instance, molecular modeling has been used to study 1,4-diaryl-2-mercaptoimidazole derivatives, which are analogs of ethylene thiourea. nih.gov These studies investigate the inhibition of the enzyme 14α-demethylase, a key target for antimicrobial agents. nih.gov The results from these in-silico investigations indicate that the synthesized compounds exhibit minimum binding energy and a strong affinity for the active site of the enzyme, suggesting they could be effective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another facet of molecular modeling applied to thiourea-based compounds. europa.eu These models aim to correlate the structural features of molecules, encoded by molecular descriptors, with their chemical or biological activity. europa.eu In the context of rubber curing, QSAR studies have been employed to predict the curing properties of accelerators, including those based on thiourea. europa.eu By defining properties such as optimum cure time, scorch time, and cure efficiency, and calculating a large set of molecular descriptors, these models can help in the selection and design of new, safer accelerator candidates. europa.eu

Interactive Data Table: Molecular Descriptors in QSAR Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful tool for investigating the electronic structure, reactivity, and thermodynamic properties of molecules like this compound. These calculations are based on the principles of quantum mechanics and can provide detailed insights at the atomic and subatomic levels.

One common application is the use of the polarizable continuum solvation model (PCSM) to study the behavior of thiourea and its derivatives, including 1,3-ethylene thiourea, in different solvents. researchgate.netresearchgate.net This model calculates the free energy of a molecule in solution by considering electrostatic contributions, dispersion-repulsion interactions, and the energy required to create a cavity for the molecule in the solvent. researchgate.net Such studies have examined the effects of various polar and non-polar solvents on the dispersion energy, repulsion energy, and dipole moments of these compounds. researchgate.netresearchgate.net

Density Functional Theory (DFT) is another widely used quantum chemical method. DFT calculations have been employed to investigate the interaction of ethylene with copper ion-exchanged zeolites, providing insights into the adsorption process. rsc.org These studies can calculate changes in bond lengths, vibrational frequencies, and binding energies upon adsorption, which can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. rsc.org For example, calculations have shown an elongation of the C-C bond in ethylene and a net charge transfer towards the ethylene molecule upon adsorption. rsc.org

Quantum chemical calculations have also been used to study the conformational preferences of thiourea derivatives. For adamantyl thioureas, calculations have shown that the substitution of an oxygen atom in urea (B33335) with a sulfur atom to form thiourea can lead to a change in the most stable conformation. nih.gov This conformational change can, in turn, affect the biological activity of the molecule. nih.gov

Interactive Data Table: Calculated Properties of Thiourea Derivatives

Mechanistic Studies using Computational Methods (e.g., Crosslinking)

Computational methods are invaluable for elucidating the complex reaction mechanisms involving this compound, particularly in industrial processes like the crosslinking of polychloroprene rubber. shu.ac.uk These studies often combine computational modeling with experimental techniques to provide a comprehensive understanding of the chemical transformations that occur. europa.eu

The crosslinking of polychloroprene with this compound, often in the presence of metal oxides like zinc oxide (ZnO), is a multifaceted process. shu.ac.ukeuropa.eu Computational studies, in conjunction with analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS), have been used to probe the structural changes that occur during crosslinking. europa.eueuropa.eu

Research has revealed that the mechanism of curing is not singular but rather a combination of multiple competing crosslinking reactions. europa.eu The specific pathways can change depending on the reaction conditions and the chemical agents used. europa.eu Several potential mechanisms have been identified, including:

Crosslinking of polychloroprene with this compound through its amine groups. europa.eu

Crosslinking involving one amine group and the sulfur atom of this compound, which occurs in the presence of ZnO. europa.eu

Crosslinking where the sulfur from this compound is transferred, leading to the formation of ethylene urea as a byproduct, also in the presence of ZnO. europa.eu

Computational studies have helped to rationalize these different pathways and to understand the synergistic effects between this compound and ZnO. shu.ac.uk For example, kinetic studies have shown that ZnO can rearrange the 1,2-isomer of polychloroprene before crosslinking takes place. europa.eueuropa.eu The rate of this rearrangement is affected by the presence of this compound, suggesting a strong interaction or complexation between ZnO and ETU. europa.eu These insights are crucial for designing safer and more efficient alternatives to traditional thiourea-based accelerators. europa.eu

Applications of Ethylenethiourea in Advanced Materials and Catalysis

Role in Polymer Chemistry Beyond Vulcanization Acceleration

While ETU is well-known for accelerating the cross-linking of halogenated polymers like polychloroprene, its contributions to polymer science are not confined to this role. youtube.comresearchgate.netallenpress.com Researchers have explored the integration of the thiourea (B124793) moiety, including structures similar to ETU, into polymer backbones to impart unique properties such as self-healing capabilities. researchgate.netrsc.org

Thiourea-based polymers can form dynamic networks through a combination of covalent and non-covalent interactions, particularly hydrogen bonding. researchgate.netrsc.org These interactions allow the polymer network to be resilient and adaptable. For instance, poly(ether thiourea) polymers have been developed that exhibit self-healing properties at or even below their glass transition temperature. chinesechemsoc.org When blended with other elastomers like natural rubber (NR) and epoxidized natural rubber (ENR), these thiourea-based polymers can significantly enhance mechanical strength and introduce autonomous self-healing capabilities at ambient temperatures. rsc.org The thiourea group acts as a dynamic motif, facilitating both hydrogen bonding and dynamic covalent exchange, which contributes to the material's ability to repair itself and extend its lifespan. researchgate.netrsc.org

Furthermore, the fundamental reactivity of the thiourea group allows for the chemical modification of existing polymers. Polymeric materials containing reactive groups like halogen, sulfate (B86663), or sulfonate esters can be reacted with thiourea to create isothiourea derivatives, altering the polymer's properties, such as solubility and water insensitivity. google.com

Table 1: Research Findings on Thiourea-Based Polymers

Polymer SystemKey FeatureObserved OutcomeReference
Poly(ether thiourea) (PTUEG) blended with Natural Rubber (NR) and Epoxidized Natural Rubber (ENR)Dual cross-linking via covalent and non-covalent (hydrogen bonding) interactions from the thiourea group.Produced a self-healing polymer network with enhanced stiffness, toughness, and resilience. Achieved 85% recovery of original strength at ambient temperature. rsc.org
Poly(thioether thiourea) (PTU(C2SSC2))Combination of thiourea and alkyl disulfide groups in the polymer backbone.Created a mechanically robust glassy polymer that can self-heal at temperatures significantly below its glass transition temperature (Heals at 10 °C, Tg = 45 °C). chinesechemsoc.org
Modification of polymers with reactive ester groups using thioureaFormation of isothiourea derivatives on the polymer chain.Alters the chemical and physical properties of the original polymer, such as converting it into a water-insoluble material. google.com

Ethylenethiourea (B1671646) in the Synthesis of Heterocyclic Compounds

Ethylenethiourea is a valuable building block for the synthesis of various heterocyclic compounds due to its inherent cyclic structure and reactive functional groups. cymitquimica.comottokemi.comjustia.com It serves as a key reactant in cyclization and condensation reactions to form more complex, often bicyclic, heterocyclic systems.

A prominent application is in the synthesis of fused thiazole (B1198619) derivatives. For example, ETU reacts with α-tosyloxyacetophenones (generated in situ from acetophenones) to produce 3-substituted-5,6-dihydroimidazo[2,1-b]thiazoles. rsc.orgcapes.gov.br This reaction provides a facile and effective method for creating bridgehead heterocyclic systems. The synthesis involves the nucleophilic attack of the sulfur atom in ETU on the electrophilic carbon of the acetophenone (B1666503) derivative, followed by intramolecular cyclization.

The synthesis of imidazolidine-2-thione (ETU itself) from ethylenediamine (B42938) and carbon disulfide is a foundational reaction in heterocyclic chemistry. wikipedia.orgsciencemadness.orgnih.gov Modern variations of this synthesis have been optimized using techniques like ultrasound irradiation (sonosynthesis), which can dramatically increase reaction yields and reduce reaction times compared to conventional heating methods. nih.gov This highlights ETU's central role not just as a product but as a model compound in the study of heterocyclic synthesis methodologies. nih.gov

Table 2: Examples of Heterocyclic Synthesis Involving Ethylenethiourea

ReactantsProduct ClassSignificanceReference
Ethylenethiourea and α-tosyloxyacetophenones3-substituted-5,6-dihydroimidazo[2,1-b]thiazolesFacile synthesis of bridgehead nitrogen and sulfur-containing heterocycles. rsc.orgcapes.gov.br
Ethylenediamine and Carbon DisulfideImidazolidine-2-thione (Ethylenethiourea)Fundamental synthesis of a key heterocyclic compound, with modern improvements using sonochemistry. nih.gov

Ethylenethiourea as an Organocatalyst

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen significant interest in thiourea derivatives. wikipedia.orgnih.gov These compounds typically function as hydrogen-bond donors, activating electrophiles through non-covalent interactions. rsc.orgscispace.com The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with Lewis basic sites (like carbonyl oxygen atoms) on a substrate, thereby activating it for a subsequent reaction. rsc.orgacs.org

While many advanced applications feature N,N'-diarylthioureas, the fundamental principle applies to the thiourea functional group present in ETU. wikipedia.orgrsc.org Thioureas are recognized for their advantages as catalysts: they are metal-free, generally non-toxic, and tolerant of air and moisture. wikipedia.org Some studies challenge the sole reliance on the hydrogen-bonding model, proposing that under certain conditions, thioureas can act as Brønsted acids, protonating the substrate to form a reactive cationic intermediate. scispace.comacs.org

A specific application demonstrating the catalytic effect of ETU is in hydrometallurgy. Research has shown that ETU can improve the leaching of chalcopyrite in acidic ferric sulfate media. researchgate.net In these systems, ETU enhances the dissolution rate of copper from the ore, even in the presence of iron-oxidizing bacteria, suggesting a catalytic role in the mineral dissolution process. researchgate.net

Table 3: Mechanisms and Applications of Thiourea Organocatalysis

Catalytic Mechanism/ApplicationDescriptionReactions Catalyzed (by Thiourea Derivatives)Reference
Hydrogen-Bond DonationThe thiourea N-H groups form double hydrogen bonds with an electrophilic substrate (e.g., a carbonyl group), increasing its reactivity.Diels-Alder, Baylis-Hillman, Friedel-Crafts, Michael Addition, Acetalization. wikipedia.orgrsc.orgscispace.com
Brønsted Acid CatalysisThe thiourea acts as a proton donor to activate the substrate, forming a cationic intermediate.Tetrahydropyranylation of alcohols. scispace.comacs.org
HydrometallurgyEthylenethiourea enhances the dissolution of chalcopyrite to improve copper extraction rates.Chalcopyrite leaching. researchgate.net

Applications in Molecular Recognition Systems

Molecular recognition is a cornerstone of supramolecular chemistry, where molecules selectively bind to one another through non-covalent interactions. rsc.org Thiourea derivatives are excellent candidates for building synthetic receptors due to the strong hydrogen-bond donating ability of the N-H protons and the Lewis basicity of the sulfur atom. chemicalbull.comanalis.com.my These features allow thiourea-based hosts to recognize and bind to specific guest molecules, particularly those containing hydrogen-bond acceptors like carboxylates or phosphates. rsc.orgacs.org

The cyclic and relatively rigid structure of ethylenethiourea can be incorporated into larger supramolecular architectures. researchgate.net The principles governing its interactions are similar to its acyclic counterparts. For example, receptors incorporating thiourea moieties can selectively bind anions or neutral molecules like ureas through multiple hydrogen bonds, enabling their detection and separation. analis.com.myresearchgate.net The formation of these host-guest complexes can often be detected by spectroscopic changes, making thiourea-based systems useful in the development of chemical sensors. rsc.orgresearchgate.net

In one study, ethylenethiourea itself was used as a ligand in the formation of complex salts with organotellurium compounds, demonstrating its ability to participate in the self-assembly of diverse supramolecular architectures through intermolecular interactions. researchgate.net While research on ethyleneurea (the oxygen analogue of ETU) is more common in this specific context, the underlying principles of using the imidazolidine (B613845) core for forming non-covalent interactions with metal ions and other molecules are directly relevant. atamanchemicals.com

Methodological Advancements in Ethylenethiourea Determination

Development and Validation of Analytical Methods for Complex Matrices

The determination of ethylenethiourea (B1671646) (ETU) in complex matrices such as food, urine, and environmental samples presents significant analytical challenges due to the compound's high polarity, low volatility, and potential for matrix interference. researchgate.net Over the years, various analytical techniques have been developed and validated to overcome these challenges, with a notable shift from gas chromatography (GC) to liquid chromatography (LC) based methods. LC is generally considered more suitable for ETU analysis due to the compound's properties. researchgate.net

High-performance liquid chromatography (HPLC) coupled with various detectors has been a cornerstone of ETU analysis. Early methods often utilized HPLC with ultraviolet (UV) detection. researchgate.net For instance, a method for determining ETU in biological fluids involved extraction with dichloromethane (B109758) and analysis on a Lichrosorb RP8 column with UV detection at 243 nm. researchgate.net Another HPLC method with photodiode-array detection (HPLC-DAD) was optimized for human urine, using solid-phase extraction (SPE) for sample cleanup and a C18 column for separation, with detection at 231 nm. researchgate.net

More recently, the coupling of LC with mass spectrometry (MS) has become the gold standard for ETU determination, offering superior sensitivity and selectivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for various matrices, including food and urine. researchgate.netnih.gov These methods often involve a simple extraction step, followed by cleanup using techniques like solid-phase extraction (SPE) with materials such as alumina (B75360). researchgate.netnih.gov The use of multiple reaction monitoring (MRM) mode in MS/MS enhances the specificity of detection. researchgate.netnih.gov For example, a validated LC-MS/MS method for food matrices demonstrated good linearity and recoveries ranging from 71-121% at different spiked levels. researchgate.netnih.gov

The development of ultra-high-performance liquid chromatography (UHPLC) has further improved the speed and efficiency of ETU analysis. researchgate.net Some UHPLC-MS/MS methods even allow for direct injection of samples like water, bypassing the need for extensive sample preparation. researchgate.net However, strong matrix effects, often leading to signal enhancement, can be a significant issue, particularly with on-line SPE methods where a larger sample volume is introduced into the system. researchgate.net

To address the challenges of matrix effects and improve analytical robustness, novel approaches continue to emerge. One such innovative method is the use of high-performance liquid chromatography coupled to inductively coupled plasma-tandem mass spectrometry (HPLC-ICP-MS/MS) for the simultaneous determination of ETU and its analogue, propylenethiourea (PTU), in fruits and vegetables. nih.gov This technique has shown high robustness and suitability for analyzing these compounds in food samples of plant origin. nih.gov

Method validation is a critical aspect of developing reliable analytical procedures for ETU. srce.hr This process involves assessing key performance parameters such as selectivity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. srce.hrresearchgate.net For instance, a direct LC-MS/MS method for urinary ETU was validated, demonstrating a lower limit of quantification (LOQ) of 1.5 µg/L and a limit of detection (LOD) of 0.5 µg/L, with good precision and accuracy. nih.gov Similarly, a novel HPLC-ICP-MS/MS method reported an LOQ of 0.022 mg kg⁻¹ for ETU in fruits and vegetables. nih.gov

Interactive Data Table: Comparison of Analytical Methods for ETU Determination

Analytical Technique Matrix Sample Preparation Limit of Detection (LOD) Limit of Quantification (LOQ) Key Findings
HPLC-DAD researchgate.net Human Urine Solid-Phase Extraction (Extrelut®) - - Optimized for routine monitoring.
LC-MS/MS nih.gov Human Urine Fluorosil phase column and liquid-liquid extraction 0.5 µg/L 1.5 µg/L Direct, rapid, and selective method.
LC-MS/MS researchgate.netnih.gov Food Methanol (B129727) extraction, Alumina-SPE cleanup - 5 ng/g Rapid, cost-effective, and eco-friendly.
HPLC-ICP-MS/MS nih.gov Fruits and Vegetables - - 0.022 mg kg⁻¹ Highly robust and suitable for foodstuffs of vegetal origin.
UHPLC-MS/MS researchgate.net Water Direct injection or on-line SPE - - Signal enhancement observed with on-line SPE.

Quality Control and Inter-Laboratory Comparability in ETU Analysis

Ensuring the reliability and comparability of ethylenethiourea (ETU) analysis results across different laboratories is paramount for accurate risk assessment and regulatory monitoring. This is achieved through robust quality control (QC) measures and participation in inter-laboratory comparison studies. europa.eu

Internal Quality Control

Internal quality control is a fundamental practice within any analytical laboratory. It involves a set of procedures to monitor the performance of an analytical method on an ongoing basis. europa.euyoutube.com Key elements of internal QC for ETU analysis include:

Use of Control Samples: A control sample, with a known concentration of ETU, should be analyzed in each batch of samples. The results are plotted on a control chart to monitor the analytical system's stability and identify any deviations from expected performance. europa.eu

Method Validation: Before routine use, any analytical method for ETU must be thoroughly validated to assess its performance characteristics, including accuracy, precision, selectivity, and linearity. srce.hr This validation provides the initial assurance that the method is fit for its intended purpose.

Calibration: Proper calibration is crucial for accurate quantification. This often involves using spiked samples that are comparable to the actual samples being analyzed to account for matrix effects. srce.hrresearchgate.net

Replicate Analysis: Analyzing a certain percentage of samples in duplicate or performing repeat testing on a random selection of specimens helps to monitor the precision of the method. cdc.gov

Inter-Laboratory Comparability and Proficiency Testing

Inter-laboratory comparisons, also known as proficiency testing (PT) or external quality assessment (EQA) schemes, are essential for evaluating and improving the comparability of results among different laboratories. europa.eunih.gov These schemes involve a coordinating body distributing identical samples to multiple participating laboratories for analysis. europa.eu The results are then compared to a reference value, and each laboratory's performance is assessed. youtube.com

Participation in PT schemes offers several benefits for laboratories conducting ETU analysis:

Independent Check on Performance: It provides an objective assessment of a laboratory's analytical performance compared to its peers. europa.eu

Identification of Analytical Problems: Discrepancies in results can highlight issues with a laboratory's methods, equipment, or personnel, prompting investigation and corrective actions. europa.euyoutube.com

Harmonization of Methods: By identifying sources of variability, PT schemes contribute to the standardization and harmonization of analytical methods across different laboratories. nih.gov

Enhanced Confidence: Successful participation in PT schemes increases the confidence of the laboratory and its clients in the reliability of the analytical data produced. youtube.com

For the analysis of ETU, the availability of certified reference materials (CRMs) and established PT schemes can sometimes be limited. srce.hrresearchgate.net In such cases, alternative approaches to ensure accuracy may include the use of standard solutions prepared through independent routes and the application of different analytical techniques to verify results. srce.hr The accreditation of laboratories to international standards like ISO/IEC 17025, which often requires participation in PT schemes, is another crucial factor in ensuring the quality and comparability of ETU analysis. nih.gov

Interactive Data Table: Key Aspects of Quality Control in ETU Analysis

Quality Control Aspect Description Importance
Internal Quality Control Procedures within a laboratory to monitor the performance of an analytical method. Ensures the day-to-day reliability and stability of the analytical system.
Method Validation The process of demonstrating that an analytical method is suitable for its intended purpose. Provides initial assurance of the method's performance characteristics.
Inter-Laboratory Comparisons (PT/EQA) The analysis of the same samples by multiple laboratories to assess the comparability of results. Provides an independent check on analytical performance and helps to harmonize methods.
Certified Reference Materials (CRMs) Materials with a certified concentration of the analyte used for calibration and quality control. Helps to ensure the accuracy and traceability of measurements.

Isotope-Labeled Internal Standards in Quantitative Analysis

The use of isotope-labeled internal standards is a powerful technique to enhance the accuracy and precision of quantitative analysis, particularly in complex matrices where matrix effects can be a significant source of error. nih.gov In the context of ethylenethiourea (ETU) determination, isotope-labeled ETU, such as deuterated ETU (ETU-d4) or ¹³C-labeled ETU, plays a crucial role in compensating for analytical variability. researchgate.neteurl-pesticides.eu

Principle and Advantages

An isotope-labeled internal standard is a version of the target analyte where one or more atoms have been replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N). nih.gov This standard is added to the sample at the beginning of the analytical procedure. eurl-pesticides.eu Because the isotope-labeled standard is chemically almost identical to the native analyte, it behaves similarly during sample preparation (extraction, cleanup) and analysis (chromatography, ionization). nih.gov

The key advantage is that any loss of analyte during sample processing or any signal suppression or enhancement in the mass spectrometer will affect both the native analyte and the isotope-labeled internal standard to the same extent. nih.gov By measuring the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process. nih.gov

Application in ETU Analysis

The use of isotope-labeled internal standards is highly recommended for the quantitative analysis of ETU by mass spectrometry-based methods. eurl-pesticides.eu For instance, in the analysis of ETU in water samples using on-line solid-phase extraction coupled with LC-MS/MS, significant matrix effects leading to signal enhancement were observed. researchgate.net The use of deuterated ETU (ETU-d4) as an isotope-labeled internal standard effectively compensated for these matrix effects, enabling accurate quantification at low concentrations. researchgate.net

Similarly, in the analysis of ETU in urine, [(2)H(4)]-labeled ETU has been used as an internal standard to achieve accurate quantification. researchgate.net The National Health and Nutrition Examination Survey (NHANES) methodology for determining ETU in urine also utilizes isotopically labeled internal standards. cdc.gov

Considerations for Use

While highly effective, there are some considerations when using isotope-labeled internal standards:

Availability and Cost: Isotope-labeled standards can be expensive and may not be commercially available for all analytes. nih.gov

Isotopic Purity: The isotopic purity of the standard is important to avoid interference with the native analyte.

Chromatographic Co-elution: Ideally, the native analyte and the isotope-labeled standard should co-elute chromatographically to ensure they experience the same matrix effects at the same time. nih.gov Generally, ¹³C-labeled analogues tend to have chromatographic behavior more similar to their native forms than ²H-labeled analogues. nih.gov

Interactive Data Table: Examples of Isotope-Labeled Internal Standards in ETU Analysis

Isotope-Labeled Standard Analytical Method Matrix Purpose Reference
Ethylene (B1197577) thiourea-[d4] LC-MS/MS Water Compensate for matrix effects (signal enhancement) researchgate.net
[(2)H(4)]-labeled ETU HPLC-DAD Urine Accurate quantification researchgate.net
Isotopically labeled internal standards HPLC-MS/MS Urine Quantitative analysis cdc.gov

Current Trends and Future Directions in ETU Analytical Chemistry

The field of analytical chemistry for the determination of ethylenethiourea (ETU) is continuously evolving, driven by the need for more sensitive, efficient, and environmentally friendly methods. solubilityofthings.comazolifesciences.com Several key trends are shaping the present and future of ETU analysis.

Current Trends

Advanced Instrumentation: The increasing use of sophisticated instrumentation, such as ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), is a major trend. researchgate.netsolubilityofthings.com These technologies offer enhanced sensitivity, allowing for the detection of ETU at trace levels in complex matrices. solubilityofthings.com

Miniaturization and Automation: There is a growing emphasis on miniaturizing analytical techniques, leading to the development of microfluidics and lab-on-a-chip devices. solubilityofthings.comsolubilityofthings.com These approaches reduce the consumption of solvents and reagents, aligning with the principles of green chemistry. solubilityofthings.com Automation, including the use of 96-well plate automated sample handlers, streamlines workflows and enables high-throughput analysis, which is particularly beneficial for large-scale monitoring programs. cdc.gov

Novel Analytical Approaches: Researchers are exploring innovative methods to improve the selectivity and robustness of ETU analysis. A recent development is the use of high-performance liquid chromatography coupled to inductively coupled plasma-tandem mass spectrometry (HPLC-ICP-MS/MS). nih.gov This technique offers a novel way to determine ETU and its analogues in food samples. nih.gov

Green Analytical Chemistry: Sustainability is becoming a significant consideration in method development. azolifesciences.com This includes efforts to reduce solvent consumption, minimize waste generation, and use less hazardous chemicals. solubilityofthings.com

Future Directions

Artificial Intelligence (AI) and Machine Learning: The integration of AI and machine learning is poised to revolutionize analytical chemistry. azolifesciences.comresearchgate.net AI algorithms can be used to process large datasets generated by analytical instruments, identify patterns, and even predict analytical outcomes. azolifesciences.comnih.gov This could lead to more efficient method development and data interpretation in ETU analysis.

Portable and On-Site Analysis: The development of portable analytical devices is a growing trend that could enable on-site testing for ETU in environmental and agricultural settings. solubilityofthings.com This would allow for more rapid screening and decision-making.

Advanced Materials and Sensors: Research into new materials, such as those used in solid-phase extraction (SPE) and sensors, will likely lead to more selective and efficient sample preparation and detection methods for ETU.

Multi-residue Methods: The development of methods capable of simultaneously analyzing ETU along with a broader range of pesticides and their metabolites in a single run is a key area of future research. This would improve the efficiency and cost-effectiveness of monitoring programs.

The future of ETU analytical chemistry will likely involve a multi-disciplinary approach, combining advancements in chemistry, engineering, and data science to address the ongoing challenges of detecting this important compound in our environment and food supply. solubilityofthings.com

Interactive Data Table: Future Directions in ETU Analytical Chemistry

Future Direction Potential Impact on ETU Analysis
Artificial Intelligence and Machine Learning More efficient method development, improved data analysis and interpretation, and predictive modeling of ETU occurrence. azolifesciences.comresearchgate.net
Portable and On-Site Analysis Rapid screening of environmental and food samples, enabling faster response to contamination events. solubilityofthings.com
Advanced Materials and Sensors More selective and efficient sample preparation, and potentially real-time detection of ETU.
Multi-residue Methods More comprehensive and cost-effective monitoring of ETU and other contaminants in food and environmental samples.

Q & A

Q. What are the standard analytical methods for quantifying ethylene thiourea in environmental and biological matrices?

Methodological Answer:

  • Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD): EPA Method 509 is widely used for ETU detection in water, offering sensitivity for trace-level analysis .
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Validated for food matrices, this method involves extraction with methanol/water, filtration, and alumina cleanup to isolate ETU from dithiocarbamate degradation products .
  • Surface-Enhanced Raman Scattering (SERS): Emerging technique for rapid detection of ETU residues in foods, with advantages in minimal sample preparation and high specificity .
  • Validation Steps: Include spike-recovery tests, matrix-matched calibration, and cross-laboratory reproducibility checks to ensure accuracy in complex matrices.

Q. How should chronic toxicity studies for this compound be designed to assess thyroid-related endpoints?

Methodological Answer:

  • Study Design: Follow protocols from the National Toxicology Program (NTP), using rodent models (rats/mice) with dietary exposure over 78–104 weeks. Key parameters include:
  • Dose Levels: Multiple doses (e.g., 0, 25, 100, 400 ppm in feed) to establish dose-response relationships .
  • Endpoints: Thyroid follicular hyperplasia, liver weight changes, and histopathological evaluations .
  • Control Groups: Pair-fed controls to account for dietary variations.
    • Data Collection: Periodic serum thyroid hormone (T3/T4) measurements and terminal organ weight analysis .

Q. What are the current regulatory classifications of this compound’s carcinogenic potential?

Methodological Answer:

  • EPA Classification: Group B2 ("probable human carcinogen") based on rodent thyroid/liver tumors and mechanistic similarity to human thyroid disruptors .
  • IARC Evaluation: Downgraded to Group 3 ("not classifiable") due to insufficient human evidence, despite animal data .
  • Discrepancy Note: Differences arise from criteria weighting; EPA emphasizes rodent carcinogenicity, while IARC prioritizes human epidemiological data .

Q. What are the primary metabolic pathways and degradation products of this compound?

Methodological Answer:

  • Environmental Degradation: ETU is a stable metabolite of ethylene bisdithiocarbamate (EBDC) fungicides (e.g., mancozeb). Degradation pathways include:
  • Photolysis: Forms ethylene urea under UV light .
  • Thermal Breakdown: Occurs during food processing, releasing ETU from EBDC residues .
    • Biological Metabolism: In rodents, ETU accumulates in the thyroid and liver, with limited hepatic cytochrome P450-mediated oxidation .

Advanced Research Questions

Q. How can researchers address contradictions in carcinogenicity data between rodent models and human studies?

Methodological Answer:

  • Mechanistic Studies: Investigate species-specific thyroid peroxidase inhibition and TSH upregulation in rodents, which may not fully translate to humans .
  • Cross-Species Pharmacokinetics: Use PBPK modeling to compare ETU distribution and clearance rates .
  • Epidemiological Meta-Analysis: Pool occupational studies (e.g., agricultural workers exposed to EBDCs) to assess thyroid cancer incidence, adjusting for confounders like co-exposure to other chemicals .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound’s thyroid effects?

Methodological Answer:

  • Gamma Distribution Models: Suitable for skewed data common in toxicological studies. Use EnvStats functions to compute confidence intervals and trend analysis .
  • Benchmark Dose (BMD) Modeling: Preferred over NOAEL/LOAEL for deriving reference doses (RfD). Apply EPA guidelines to calculate BMDL10 for thyroid hyperplasia .
  • Adjustments: Account for non-monotonic responses using generalized additive models (GAMs) or Bayesian hierarchical frameworks .

Q. How to perform a risk assessment for this compound using benchmark dose modeling and reference dose calculations?

Methodological Answer:

  • Data Requirements: Chronic rodent studies with multiple dose groups (e.g., NTP data ).
  • BMD Workflow:

Fit dose-response data (e.g., thyroid hyperplasia incidence) using log-logistic or Weibull models.

Set benchmark response (BMR) at 10% extra risk.

Derive BMDL10 (lower confidence limit) as the point of departure .

  • Uncertainty Factors: Apply 100-fold (10× interspecies, 10× intraspecies) to BMDL10 to derive RfD (e.g., 0.00008 mg/kg/day ).

Q. What methodological considerations are critical when evaluating this compound’s teratogenic effects across exposure routes?

Methodological Answer:

  • Oral vs. Dermal Exposure:
  • Oral Studies: Use gavage administration in pregnant rodents, monitoring fetal skeletal/CNS abnormalities .
  • Dermal Protocols: Apply ETU in acetone/water mixtures, assessing transdermal absorption rates via radiolabeled tracers .
    • Confounding Factors: Control for maternal toxicity and ensure dose ranges do not induce systemic stress.

Q. How to validate detection methods for this compound in complex matrices like food samples?

Methodological Answer:

  • Extraction Efficiency: Use accelerated solvent extraction (ASE) with methanol:water (9:1) for high recovery rates .
  • Matrix Effects Mitigation: Employ isotopically labeled ETU (e.g., <sup>13</sup>C-ETU) as an internal standard in LC-MS/MS .
  • Limit of Detection (LOD): Validate via signal-to-noise ratios (S/N ≥ 3) and confirm with spiked samples at 0.01–0.1 ppm .

Q. What computational approaches predict this compound’s toxicity and molecular interactions?

Methodological Answer:

  • Normal Mode Analysis (NMA): Used to interpret Raman/FT-IR spectra and identify vibrational modes linked to ETU’s reactivity .
  • QSAR Modeling: Train models on thyroid peroxidase inhibition data to predict structural analogs’ toxicity .
  • Molecular Docking: Simulate ETU binding to thyroglobulin or hepatic enzymes to elucidate metabolic activation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.